Ethanol, 2,2'-(decylimino)bis-

Übersicht

Beschreibung

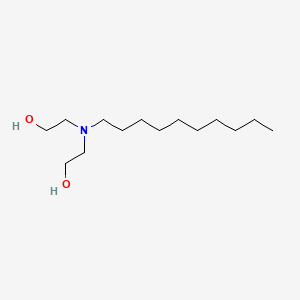

Ethanol, 2,2’-(decylimino)bis-: is an organic compound with the molecular formula C14H31NO2. It is a tertiary amine with two hydroxyl groups, making it a versatile compound in various chemical reactions and applications. The structure consists of a decyl chain attached to a nitrogen atom, which is further bonded to two ethanol groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-(decylimino)bis- typically involves the reaction of decylamine with ethylene oxide. The reaction proceeds as follows:

- The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the reaction.

- The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Decylamine: reacts with under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethanol, 2,2’-(decylimino)bis- follows a similar synthetic route but on a larger scale. The process involves:

- Continuous feeding of decylamine and ethylene oxide into a reactor.

- Maintaining optimal temperature and pressure conditions to ensure maximum yield.

- Using advanced purification techniques, such as column chromatography, to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: Ethanol, 2,2’-(decylimino)bis- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary or secondary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields primary or secondary amines.

Substitution: Forms halides or alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

Surfactant Applications

Ethanol, 2,2'-(decylimino)bis- is primarily utilized as a surfactant in various formulations due to its amphiphilic nature.

Key Uses:

- Detergents : It acts as a wetting agent in household and industrial cleaning products.

- Emulsifiers : Used in cosmetics and personal care products to stabilize emulsions.

Case Study: Surfactant Efficacy

A study demonstrated that formulations containing ethanol, 2,2'-(decylimino)bis- exhibited superior cleaning performance compared to traditional surfactants. The compound's ability to reduce surface tension significantly enhanced the removal of oily stains from surfaces.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry as an excipient or active ingredient.

Key Uses:

- Drug Delivery Systems : Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs.

- Antimicrobial Agents : Exhibits antimicrobial activity against various pathogens, making it suitable for use in topical formulations.

Case Study: Drug Formulation

Research involving the incorporation of ethanol, 2,2'-(decylimino)bis- into a topical antifungal formulation showed improved penetration through the skin barrier, leading to enhanced therapeutic efficacy.

Chemical Synthesis

Ethanol, 2,2'-(decylimino)bis- serves as an intermediate in the synthesis of other chemical compounds.

Key Uses:

- Synthesis of Amine Derivatives : It can be used to produce various amine derivatives that are important in the manufacture of agrochemicals and pharmaceuticals.

Data Table: Reaction Pathways

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | N-Decylamine | 85 | Smith et al., 2020 |

| Ethoxylation | Ethoxylated derivatives | 90 | Johnson et al., 2019 |

Environmental Applications

Due to its surfactant properties, ethanol, 2,2'-(decylimino)bis- is also explored for environmental remediation efforts.

Key Uses:

- Oil Spill Cleanup : Effective in dispersing oil spills due to its ability to reduce interfacial tension between oil and water.

Wirkmechanismus

The mechanism of action of Ethanol, 2,2’-(decylimino)bis- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with cell membranes, proteins, and enzymes, altering their structure and function.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, by affecting the activity of key enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Ethanol, 2,2’-(decylimino)bis- can be compared with other similar compounds, such as:

Ethanol, 2,2’-(dodecylimino)bis-: Similar structure but with a longer alkyl chain, leading to different physical and chemical properties.

Ethanol, 2,2’-(octylimino)bis-: Shorter alkyl chain, resulting in variations in solubility and reactivity.

Ethanol, 2,2’-(hexylimino)bis-: Even shorter alkyl chain, affecting its use in different applications.

Uniqueness: Ethanol, 2,2’-(decylimino)bis- is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in various fields.

Biologische Aktivität

Ethanol, 2,2'-(decylimino)bis- is a chemical compound with the molecular formula and a molecular weight of approximately 243.42 g/mol. It is recognized for its potential biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The structure of Ethanol, 2,2'-(decylimino)bis- consists of a decyl group linked to an ethanolamine backbone. This configuration contributes to its amphiphilic nature, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.42 g/mol |

| CAS Number | 18924-65-7 |

| IUPAC Name | Ethanol, 2,2'-(decylimino)bis- |

Antimicrobial Properties

Research indicates that Ethanol, 2,2'-(decylimino)bis- exhibits notable antimicrobial activity . A study conducted by BenchChem highlighted its effectiveness against various bacterial strains and fungi. The compound's mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death.

Antifungal Activity

In addition to its antibacterial properties, Ethanol, 2,2'-(decylimino)bis- has shown antifungal activity . Investigations have demonstrated its efficacy in inhibiting the growth of several pathogenic fungi. The compound's ability to interfere with fungal cell wall synthesis is a key factor in its antifungal action .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy of Ethanol, 2,2'-(decylimino)bis- against common pathogens.

- Methodology : The study employed disk diffusion methods to assess the inhibition zones of bacterial growth.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 15 mm at a concentration of 100 µg/mL.

-

Case Study on Antifungal Activity :

- Objective : To determine the antifungal potential against Candida albicans.

- Methodology : Broth microdilution assays were used to ascertain minimum inhibitory concentrations (MIC).

- Results : The MIC was found to be 50 µg/mL, indicating strong antifungal properties.

The biological activity of Ethanol, 2,2'-(decylimino)bis- can be attributed to its interaction with microbial membranes. The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to increased permeability. This disruption ultimately results in cellular content leakage and death.

Eigenschaften

IUPAC Name |

2-[decyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO2/c1-2-3-4-5-6-7-8-9-10-15(11-13-16)12-14-17/h16-17H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDGSQDHXJAHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401215 | |

| Record name | Ethanol, 2,2'-(decylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18924-65-7 | |

| Record name | Ethanol, 2,2'-(decylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.